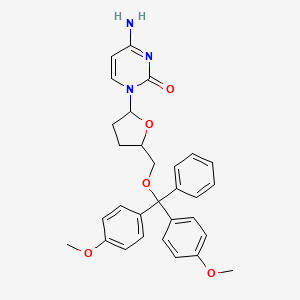

2',3'-Dideoxy-5'-O-DMT-cytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’,3’-Dideoxy-5’-O-DMT-cytidine: (CAS No. 797804-87-6) is an exceptional antiviral agent. Its efficacy extends to HIV and various other viral ailments. The compound plays a crucial role in biomedical research and therapeutic advancements aimed at combating elusive intricacies of viral afflictions.

Méthodes De Préparation

Synthetic Routes:: The synthetic route for 2’,3’-Dideoxy-5’-O-DMT-cytidine involves several steps. Key reactions include nucleoside coupling, protection/deprotection, and cyclization. The specific sequence may vary, but the overall strategy ensures the formation of the desired compound.

Reaction Conditions::- Nucleoside coupling: Typically carried out using phosphoramidite chemistry.

- Protection/Deprotection: The DMT (4,4’-dimethoxytrityl) group protects the 5’-hydroxyl, ensuring selective reactions.

- Cyclization: Involves the formation of the furan ring.

Industrial Production:: Industrial-scale production methods involve efficient coupling reactions, purification, and isolation. The compound’s purity is critical for its antiviral activity.

Analyse Des Réactions Chimiques

Reactions::

Oxidation: The compound may undergo oxidation reactions, affecting its antiviral properties.

Reduction: Reduction of specific functional groups can lead to modified derivatives.

Substitution: Nucleophilic substitution reactions are relevant during synthesis.

Phosphoramidites: Used for nucleoside coupling.

Acids/Bases: For deprotection and cyclization.

Protecting Groups: DMT for 5’-hydroxyl protection.

Major Products:: The primary product is 2’,3’-Dideoxy-5’-O-DMT-cytidine itself. Derivatives may also form during synthesis.

Applications De Recherche Scientifique

Antiviral Research: Investigating its efficacy against various viruses.

Medicine: Potential therapeutic applications in viral infections.

Chemical Biology: Studying viral replication mechanisms.

Industry: Developing antiviral drugs.

Mécanisme D'action

The compound inhibits viral DNA synthesis, curtailing viral proliferation and transmission. It disrupts essential processes within infected cells, preventing viral replication.

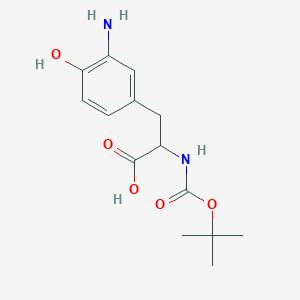

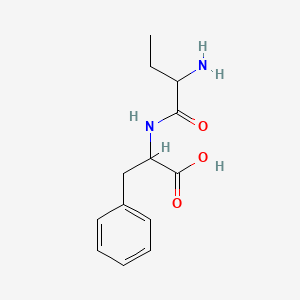

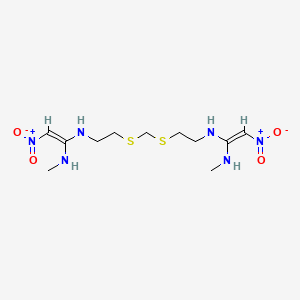

Comparaison Avec Des Composés Similaires

Propriétés

Formule moléculaire |

C30H31N3O5 |

|---|---|

Poids moléculaire |

513.6 g/mol |

Nom IUPAC |

4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C30H31N3O5/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-20-26-16-17-28(38-26)33-19-18-27(31)32-29(33)34/h3-15,18-19,26,28H,16-17,20H2,1-2H3,(H2,31,32,34) |

Clé InChI |

DXSDODVHRTXQLY-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(O4)N5C=CC(=NC5=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)

amine](/img/structure/B12106000.png)

![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)

![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)